2-methylpropyl (2E)-2-[2-(cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate
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Overview
Description
ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: is a complex organic compound with a unique structure that includes a cyanoacetyl group, a hydrazono group, and a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the reaction of isobutyl cyclohexanecarboxylate with hydrazine hydrate to form the hydrazono intermediate. This intermediate is then reacted with cyanoacetic acid under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process typically involves crystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The cyanoacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the nucleophile used.
Scientific Research Applications
ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which ISOBUTYL 2-[(E)-2-(2-CYANOACETYL)HYDRAZONO]-4-HYDROXY-4-METHYL-6-PHENYL-1-CYCLOHEXANECARBOXYLATE exerts its effects involves interactions with various molecular targets. The cyanoacetyl and hydrazono groups can interact with enzymes and receptors, leading to changes in cellular pathways. These interactions can result in the modulation of biological processes, such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-CYANOACETYLURETHANE: Similar in structure but lacks the cyclohexanecarboxylate moiety.
2-CYANOACETYLHYDRAZINE: Contains the cyanoacetyl and hydrazine groups but differs in the rest of the structure.
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C21H27N3O4 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-methylpropyl (2E)-2-[(2-cyanoacetyl)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H27N3O4/c1-14(2)13-28-20(26)19-16(15-7-5-4-6-8-15)11-21(3,27)12-17(19)23-24-18(25)9-10-22/h4-8,14,16,19,27H,9,11-13H2,1-3H3,(H,24,25)/b23-17+ |
InChI Key |
CIPFSKNBWXNURT-HAVVHWLPSA-N |
Isomeric SMILES |
CC(C)COC(=O)C\1C(CC(C/C1=N\NC(=O)CC#N)(C)O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)COC(=O)C1C(CC(CC1=NNC(=O)CC#N)(C)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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